molecular formula C17H20N4O2 B7553172 1-[5,6-Dimethyl-2-(3-pyridyl)-4-pyrimidinyl]-4-piperidinecarboxylic acid

1-[5,6-Dimethyl-2-(3-pyridyl)-4-pyrimidinyl]-4-piperidinecarboxylic acid

Katalognummer B7553172
Molekulargewicht: 312.37 g/mol
InChI-Schlüssel: MSCIIBMZWYZHSY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[5,6-Dimethyl-2-(3-pyridyl)-4-pyrimidinyl]-4-piperidinecarboxylic acid, commonly known as XAV-939, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. XAV-939 was first discovered as a Wnt pathway inhibitor, which is involved in cell proliferation, differentiation, and apoptosis. Since then, XAV-939 has been studied for its potential in treating various diseases, including cancer, Alzheimer's, and osteoporosis.

Wirkmechanismus

XAV-939 inhibits the Wnt pathway by targeting the tankyrase enzyme, which is involved in the regulation of the pathway. Tankyrase promotes the degradation of Axin, a protein that is involved in the destruction complex of the pathway. By inhibiting tankyrase, XAV-939 stabilizes Axin, leading to the inhibition of the Wnt pathway.
Biochemical and Physiological Effects
XAV-939 has been shown to have various biochemical and physiological effects. In cancer cells, XAV-939 inhibits cell proliferation and induces apoptosis. In Alzheimer's disease, XAV-939 reduces beta-amyloid plaque accumulation and improves cognitive function. In osteoporosis, XAV-939 promotes bone formation and reduces bone resorption.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of XAV-939 is its specificity towards the Wnt pathway. This allows for targeted inhibition of the pathway without affecting other signaling pathways. Additionally, XAV-939 has been shown to be effective at low concentrations, making it a cost-effective option for lab experiments. However, one of the limitations of XAV-939 is its stability. XAV-939 is prone to degradation in aqueous solutions, which can affect its efficacy in lab experiments.

Zukünftige Richtungen

There are several future directions for XAV-939 research. One area of interest is the potential use of XAV-939 in combination with other drugs for cancer treatment. XAV-939 has been shown to enhance the effectiveness of chemotherapy drugs, making it a promising candidate for combination therapy. Another area of interest is the potential use of XAV-939 in treating other diseases, such as liver fibrosis and diabetes. Additionally, further research is needed to optimize the stability of XAV-939 in aqueous solutions, which could improve its efficacy in lab experiments.

Synthesemethoden

The synthesis of XAV-939 involves a multi-step process that includes the reaction of 2,6-dimethyl-4-pyrimidinamine with 3-bromopyridine, followed by the reaction of the resulting intermediate with piperidine-4-carboxylic acid. The final product is obtained after purification and characterization using various spectroscopic techniques.

Wissenschaftliche Forschungsanwendungen

XAV-939 has been extensively studied for its potential therapeutic applications. One of the major areas of research is cancer treatment. XAV-939 has been shown to inhibit the growth of various cancer cells, including colorectal, breast, and pancreatic cancer cells. It does so by inhibiting the Wnt pathway, which is often overactivated in cancer cells, leading to uncontrolled cell proliferation. XAV-939 has also been studied for its potential in treating Alzheimer's disease. It has been shown to reduce the accumulation of beta-amyloid plaques, which are a hallmark of the disease. Additionally, XAV-939 has been studied for its potential in treating osteoporosis by promoting bone formation.

Eigenschaften

IUPAC Name

1-(5,6-dimethyl-2-pyridin-3-ylpyrimidin-4-yl)piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2/c1-11-12(2)19-15(14-4-3-7-18-10-14)20-16(11)21-8-5-13(6-9-21)17(22)23/h3-4,7,10,13H,5-6,8-9H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSCIIBMZWYZHSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=C1N2CCC(CC2)C(=O)O)C3=CN=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.